molecular formula C13H25NO5 B6197647 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid CAS No. 2703780-64-5

4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid

Cat. No.: B6197647
CAS No.: 2703780-64-5
M. Wt: 275.34 g/mol
InChI Key: MLKQMOWGOQDDPG-UHFFFAOYSA-N
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Description

4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid is an organic compound with a complex structure. This compound is known for its versatility in various chemical reactions and its relevance in multiple fields of research including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid often begins with the protection of an amino group using tert-butyl dicarbonate.

  • Addition of Alkyl Chain: : Next, the intermediate is reacted with 2-methylpropyl bromide in the presence of a strong base, like potassium carbonate, to introduce the propyl group.

  • Formation of Ester: : This step involves converting the intermediate into an ester through reaction with ethyl chloroformate in a basic medium.

  • Hydrolysis: : Finally, the ester is hydrolyzed under acidic or basic conditions to yield the target compound.

Industrial Production Methods

For industrial purposes, the compound is synthesized in larger batches using automated reactors that control the temperature, pressure, and addition of reagents, ensuring consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, it can be reduced to its alcohol derivatives.

  • Substitution: : It is also prone to nucleophilic substitution reactions, especially at the protected amino group site.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Base for Nucleophilic Substitution: : Potassium carbonate, sodium hydroxide.

Major Products

  • Oxidation Products: : Aldehydes, ketones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid is used in:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : In biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: : As a precursor in the synthesis of pharmaceuticals.

  • Industry: : In the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various biochemical pathways:

  • Molecular Targets: : It interacts with enzymes and proteins, often modifying their structure and function.

  • Pathways Involved: : It participates in pathways involving the synthesis and metabolism of amino acids and other vital biochemical substances.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)pentanoic acid

  • 4-(2-{[(tert-butoxy)carbonyl]amino}-2-ethylpropoxy)butanoic acid

  • 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)hexanoic acid

Uniqueness

What sets 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid apart is its specific reactivity profile, making it particularly suitable for targeted synthetic applications. Its unique structural features, such as the tert-butoxycarbonyl-protected amino group, offer distinct advantages in selective reactions compared to its analogs.

This compound is a fascinating subject for scientific exploration due to its versatility and the wide range of applications in various fields.

Properties

CAS No.

2703780-64-5

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

4-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid

InChI

InChI=1S/C13H25NO5/c1-12(2,3)19-11(17)14-13(4,5)9-18-8-6-7-10(15)16/h6-9H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

MLKQMOWGOQDDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COCCCC(=O)O

Purity

95

Origin of Product

United States

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